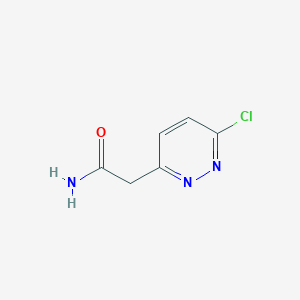

2-(6-Chloropyridazin-3-yl)acetamide

描述

属性

IUPAC Name |

2-(6-chloropyridazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-2-1-4(9-10-5)3-6(8)11/h1-2H,3H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCUAWLZTRBOAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazine Derivatives

a. 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (Compound 15)

- Structure : Adds a 4-chlorophenyl group to the pyridazine-acetamide backbone.

- Synthesis: 50% yield via crystallization from methanol .

- Properties : Higher melting point (169–172°C) compared to unsubstituted analogues, likely due to increased molecular rigidity.

b. 2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)acetamide (Compound 16)

- Structure : Incorporates a 4-benzylpiperidin-1-yl substituent on the pyridazine ring.

- Synthesis : 69% yield, with a significantly higher melting point (215–219°C), indicating enhanced stability .

c. Pyridazinone Derivatives (e.g., 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones)

- Structure: Replace the pyridazine ring with a pyridazinone (oxygen-containing ring).

- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone .

- Activity: Pyridazinones are often explored for cardiovascular applications (e.g., vasodilation), diverging from the antimicrobial focus of chloropyridazine acetamides .

Acetamide Derivatives with Heterocyclic Moieties

a. N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides

- Structure : Benzothiazole ring replaces pyridazine, with trifluoromethyl and methoxyphenyl groups.

- Applications : Patented for pharmaceutical use (e.g., anticancer or antiviral), contrasting with 2-(6-Chloropyridazin-3-yl)acetamide’s antimicrobial role .

c. 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide

- Structure: Features a cyano group on the pyridine ring.

Data Table: Key Properties of Selected Compounds

准备方法

Direct Condensation and Nucleophilic Substitution Approaches

The conventional route involves the formation of the pyridazine ring followed by functionalization with acetamide derivatives. This typically includes:

- Preparation of 3-chloro-6-mercaptopyridazine as a key intermediate, achieved via sulfhydrylation of dichloropyridazine derivatives.

- Subsequent nucleophilic substitution of the chloro group with amino or acetamide groups.

- This method yields high purity products with good yields (~70-80%) and operational simplicity.

- The process is scalable and suitable for industrial synthesis.

Multi-Step Synthesis via Intermediate Derivatives

Recent research has employed multi-step routes involving intermediates such as 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde and related compounds, facilitating structural diversification.

- Step 1: Synthesis of intermediate 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde via nucleophilic aromatic substitution.

- Step 2: Condensation with amino acids or acetamide derivatives under basic conditions (e.g., KOH, ethanol).

- Step 3: Cyclization or further functionalization to incorporate the acetamide group.

Reaction Conditions and Yields:

- This approach allows for structural variation, aiding SAR studies.

Alternative Routes: Cyclocondensation and C-arylation

Other synthetic strategies involve cyclocondensation reactions to generate pyridazine derivatives, followed by functionalization:

- C-arylation reactions of pyridazine intermediates with aryl precursors.

- Hydrolysis of nitrile intermediates to produce acetamide functionalities.

- Step 1: Synthesis of α-aryl-α-(pyridazin-3-yl)-acetonitriles via C-arylation.

- Step 2: Hydrolysis to afford α-aryl-α-(pyridazin-3-yl)acetamide.

- Step 3: Cyclocondensation with diethyl carbonate to form the final heterocyclic compound.

Summary of Key Reaction Parameters

Notes and Observations

- The sulfhydrylation step is critical for introducing the thiol functionality, which is subsequently involved in forming the heterocyclic core.

- The choice of solvents and pH adjustments significantly influence the purity and yield.

- Multi-step routes provide flexibility for structural modifications, which are valuable for medicinal chemistry applications.

- The synthesis is generally scalable, with operational simplicity and high product purity.

常见问题

Basic: What are the optimal synthetic routes for 2-(6-Chloropyridazin-3-yl)acetamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves chlorination of pyridazine precursors followed by coupling with acetamide derivatives. A validated protocol (e.g., ) uses 2-chloroacetamide as a starting material, reacting with substituted pyridazines under mild basic conditions (e.g., K₂CO₃ in acetonitrile) at room temperature for 24 hours. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent purity. Monitoring via TLC ensures reaction completion, while post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) . Alternative methods (e.g., ) suggest using C-amidoalkylation with Lewis acids like ZnCl₂, but this may introduce side products requiring additional purification steps .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.2–8.5 ppm for pyridazine) and acetamide carbonyl (δ ~170 ppm) ().

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClN₃O) with <2 ppm error ().

- FTIR : Confirms C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) ().

For purity, HPLC with a C18 column (acetonitrile/water gradient) is recommended, as impurities like unreacted pyridazine precursors often elute earlier .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Answer:

Contradictions in splitting patterns may arise from rotameric equilibria in the acetamide moiety or solvent-dependent conformational changes. To address this:

- Use variable-temperature NMR (e.g., 25°C to −40°C in DMSO-d₆) to slow rotational dynamics and simplify spectra ().

- Compare solvent effects : Polar aprotic solvents (DMSO) stabilize specific conformers, while CDCl₃ may induce broadening ().

- 2D NMR (e.g., COSY, HSQC) can assign coupling constants and differentiate between structural isomers ( ).

Advanced: What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic sites : The 6-chloro group on pyridazine has a calculated Löwdin charge of −0.35, making it susceptible to nucleophilic attack ( ).

- Transition states : Simulate SNAr mechanisms using implicit solvent models (e.g., IEFPCM for DMF) to predict activation energies .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, consistent with experimental observations of sluggish reactions under mild conditions .

Advanced: How can crystallographic data resolve ambiguities in the solid-state conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence of:

- Dihedral angles : Between pyridazine and acetamide planes (e.g., ~15° in ), critical for assessing planarity and π-π stacking potential.

- Hydrogen-bonding networks : N-H···O and C-Cl···H interactions stabilize crystal packing, as seen in related pyridazin-3-yl derivatives ().

- Polymorphism screening : Use solvents like ethanol/water mixtures to isolate different polymorphs, which may affect bioavailability in drug discovery .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the chloropyridazine ring.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group ().

- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Advanced: How can mechanistic studies differentiate between competing reaction pathways (e.g., oxidation vs. nucleophilic substitution)?

Answer:

- Kinetic isotope effects (KIE) : Compare for reactions in H₂O vs. D₂O; a KIE >1 suggests proton transfer in the rate-determining step (e.g., oxidation) .

- Trapping experiments : Add radical scavengers (TEMPO) to detect intermediates in oxidative pathways ().

- Electrochemical profiling : Cyclic voltammetry can identify redox-active sites (e.g., pyridazine ring oxidation at +1.2 V vs. Ag/AgCl) .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored via ADP-Glo™) ().

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa), noting IC₅₀ values >50 µM suggest low potency ().

- Protein binding : Surface plasmon resonance (SPR) with serum albumin to predict pharmacokinetics .

Advanced: How can structural analogs of this compound be designed to enhance solubility without compromising activity?

Answer:

- Bioisosteric replacement : Substitute the 6-chloro group with a trifluoromethyl (-CF₃) group to improve logP by ~0.5 units ( ).

- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen, increasing aqueous solubility while maintaining H-bonding capacity ().

- Salt formation : Convert the free base to a hydrochloride salt (solubility in water: >10 mg/mL vs. <1 mg/mL for neutral form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。